1-Iodo-3-trifluoromethylsulfanyl-propane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6F3IS |
|---|---|
Molecular Weight |
270.06 g/mol |
IUPAC Name |
1-iodo-3-(trifluoromethylsulfanyl)propane |
InChI |
InChI=1S/C4H6F3IS/c5-4(6,7)9-3-1-2-8/h1-3H2 |
InChI Key |
WCIMFOOJVBAYIV-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(F)(F)F)CI |
Origin of Product |
United States |
Synthetic Methodologies for 1 Iodo 3 Trifluoromethylsulfanyl Propane and Analogous Structures
Direct Synthetic Routes to 1-Iodo-3-trifluoromethylsulfanyl-propane
Strategies for Carbon-Sulfur Bond Formation in the Presence of Iodination
The simultaneous introduction of a trifluoromethylsulfanyl group and an iodine atom onto a propane (B168953) backbone presents a significant synthetic challenge due to the potential for cross-reactivity. One plausible approach involves the reaction of a suitable trifunctional propane synthon. For instance, the reaction of a 1,3-dihalo-propane, such as 1-bromo-3-iodopropane, with a source of trifluoromethylthiolate anion (SCF₃⁻) could potentially lead to the desired product. The regioselectivity of this reaction would be crucial, with the more reactive carbon-halogen bond (typically C-I) being the preferred site for nucleophilic attack by the thiolate.
Another strategy could involve the use of specialized reagents that can deliver both the trifluoromethylsulfanyl group and the iodine atom. Hypervalent iodine reagents have been shown to mediate direct trifluoromethylthiolation of certain substrates, and it is conceivable that a custom-designed reagent could achieve a concurrent iodination. rsc.org
Direct Iodination Approaches on Trifluoromethylsulfanyl-Substituted Propane Derivatives
A more common and predictable approach involves the direct iodination of a propane derivative that already contains the trifluoromethylsulfanyl group. This typically involves the conversion of a terminal functional group on the 3-(trifluoromethylsulfanyl)propyl moiety into an iodide.
A primary alcohol is a common precursor for such transformations. For instance, 3-(trifluoromethylthio)propan-1-ol (B3381985) can be converted to this compound using a variety of standard iodinating agents. A widely used method is the Appel reaction, which employs triphenylphosphine (B44618) (PPh₃) and iodine (I₂). This reaction proceeds through a phosphonium (B103445) iodide intermediate, which is then displaced by the iodide ion in an Sₙ2 reaction.
| Precursor | Reagents | Product | Reaction Type |
|---|---|---|---|
| 3-(trifluoromethylthio)propan-1-ol | PPh₃, I₂ | This compound | Appel Reaction |
| 3-(trifluoromethylthio)propyl methanesulfonate | NaI | This compound | Finkelstein Reaction |
| 3-(trifluoromethylthio)propyl p-toluenesulfonate | NaI | This compound | Finkelstein Reaction |
Alternatively, the hydroxyl group can first be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by iodide in a Finkelstein reaction. iitk.ac.inbyjus.com
Radical and Ionic Pathways in the Synthesis of Trifluoromethylsulfanyl-Iodoalkanes
Radical-mediated reactions offer a powerful tool for the formation of carbon-sulfur and carbon-halogen bonds. nih.govnih.gov A potential radical pathway to this compound could involve the anti-Markovnikov addition of a trifluoromethylthiol radical (•SCF₃) to allyl iodide. wikipedia.orgwikipedia.org The •SCF₃ radical can be generated from various precursors, such as trifluoromethanethiol, under photolytic or thermal conditions, or by using specialized radical initiators. The addition of the radical to the terminal carbon of the double bond would generate a secondary radical, which would then abstract an iodine atom from a suitable source to yield the final product.
Ionic pathways for the synthesis of trifluoromethylsulfanyl-iodoalkanes could involve the reaction of a nucleophilic trifluoromethylthiolate source with a substrate containing two leaving groups, such as 1,3-diiodopropane (B1583150). The reaction would proceed via a nucleophilic substitution mechanism. Careful control of stoichiometry would be necessary to favor the monosubstituted product over the disubstituted byproduct.
Precursor Synthesis and Functional Group Interconversion
This approach is a two-stage process where a precursor molecule containing the trifluoromethylsulfanyl group is first synthesized, followed by a separate step to introduce the iodine atom.
Preparation of Trifluoromethylsulfanyl-Containing Alkane Precursors
The most common precursor for the synthesis of this compound is 3-(trifluoromethylthio)propan-1-ol. This alcohol can be synthesized through several routes. One common method involves the reaction of 3-mercaptopropan-1-ol with a suitable trifluoromethylating agent, such as a trifluoromethyl-containing hypervalent iodine reagent or another electrophilic CF₃ source. researchgate.net
An alternative synthesis of 3-mercaptopropan-1-ol involves the addition of a thiolating agent to allyl alcohol, followed by hydrolysis. google.com The resulting mercaptan can then be trifluoromethylated.
| Starting Material | Intermediate | Final Precursor |
|---|---|---|
| Allyl alcohol | S-(3-hydroxypropyl) thioacetate | 3-mercaptopropan-1-ol |
| 3-mercaptopropan-1-ol | - | 3-(trifluoromethylthio)propan-1-ol |
For the synthesis of analogous structures, such as 3-(3-trifluoromethylphenyl)propanol, a different synthetic strategy is employed, often involving Wittig or Horner-Wadsworth-Emmons reactions followed by reduction. google.com
Halogen Exchange Reactions for Iodine Introduction
The Finkelstein reaction is a classic and highly effective method for the synthesis of iodoalkanes from the corresponding chloro- or bromoalkanes. byjus.comwikipedia.org This Sₙ2 reaction is typically carried out using sodium iodide in acetone (B3395972). iitk.ac.in The success of the reaction is driven by the precipitation of the less soluble sodium chloride or sodium bromide from the acetone solution, which shifts the equilibrium towards the formation of the iodoalkane. wikipedia.org
In the context of synthesizing this compound, a suitable precursor such as 1-chloro-3-trifluoromethylsulfanyl-propane or 1-bromo-3-trifluoromethylsulfanyl-propane (B6350513) would first need to be prepared from 3-(trifluoromethylthio)propan-1-ol using standard halogenating agents (e.g., SOCl₂, PBr₃). The resulting haloalkane is then subjected to the Finkelstein reaction conditions to yield the desired product.
| Precursor | Reagent | Solvent | Product |
|---|---|---|---|
| 1-Chloro-3-trifluoromethylsulfanyl-propane | NaI | Acetone | This compound |
| 1-Bromo-3-trifluoromethylsulfanyl-propane | NaI | Acetone | This compound |
The modern application of the Finkelstein reaction has been expanded to include the conversion of alcohols to alkyl halides by first converting the alcohol to a sulfonate ester, such as a tosylate or mesylate, followed by substitution with an iodide salt. byjus.comlscollege.ac.in
Conversion of Oxygenated Functionalities to Iodoalkanes in the Presence of the -SCF₃ Group
A primary route to this compound involves the conversion of a corresponding alcohol, namely 3-(trifluoromethylsulfanyl)propan-1-ol. This transformation is a classic functional group interconversion, but the presence of the trifluoromethylsulfanyl group necessitates the use of mild conditions to avoid undesirable side reactions. The electron-withdrawing nature of the -SCF₃ group generally imparts stability to the C-S bond, making it robust enough to withstand many standard iodination conditions.
Several well-established methods for converting primary alcohols to alkyl iodides are applicable. The Appel reaction, which utilizes a combination of triphenylphosphine (PPh₃) and iodine (I₂), is a common and effective choice. In this reaction, triphenylphosphine and iodine form a phosphonium iodide intermediate. pearson.com The alcohol's oxygen atom then attacks the phosphonium ion, leading to an alkoxyphosphonium intermediate which is subsequently displaced by the iodide ion in an Sₙ2 reaction to yield the final iodoalkane and triphenylphosphine oxide. pearson.compearson.com
Another effective system for this conversion employs cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in combination with sodium iodide (NaI) in an acetonitrile (B52724) solvent. cmu.edu This method is noted for its mild conditions. The Lewis acidic cerium salt is believed to coordinate to the alcohol's oxygen, enhancing its leaving group ability and facilitating nucleophilic attack by the iodide ion. cmu.edu The regioselectivity of these methods is excellent for primary alcohols, ensuring the specific formation of the 1-iodo isomer from a propan-1-ol precursor. researchgate.net
| Reagent System | Typical Solvent | Key Byproducts | Reference |
|---|---|---|---|
| Triphenylphosphine / Iodine (PPh₃ / I₂) | Toluene, Dichloromethane | Triphenylphosphine oxide (Ph₃P=O) | pearson.com |
| Triphenylphosphine / Imidazole / Iodine | Toluene | Triphenylphosphine oxide, Imidazolium iodide | cmu.edu |
| Cerium(III) Chloride / Sodium Iodide (CeCl₃·7H₂O / NaI) | Acetonitrile | Cerium salts, Sodium salts | cmu.edu |
| Phosphorus triiodide (PI₃) | Diethyl ether, Dichloromethane | Phosphorous acid (H₃PO₃) | - |
**2.3. Advanced Synthetic Techniques for Related Fluorinated Thioethers and Iodoalkanes
Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex molecules like this compound. These methods often provide greater efficiency, milder reaction conditions, and novel pathways for bond formation.
While the conversion of alcohols is a direct route, other advanced iodination methods can be considered. Transition-metal-free decarboxylative iodination has emerged as a powerful technique for synthesizing aryl iodides from readily available carboxylic acids using molecular iodine. acs.org Applying this logic to an aliphatic precursor, such as 4-(trifluoromethylsulfanyl)butanoic acid, could theoretically provide a pathway to the target molecule, although such applications are less common than for aromatic systems.
Direct C–H bond functionalization is another frontier in organic synthesis. nih.gov Transition-metal catalysis, often employing palladium, can enable the selective functionalization of C(sp³)–H bonds. nih.gov While highly advanced, a hypothetical remote C-H iodination of a propyl trifluoromethyl sulfide (B99878) precursor remains a challenging and less direct approach compared to functional group interconversion.
Transition-metal-free methods for C-S bond formation have also been developed, sometimes involving hypervalent iodine reagents. rsc.orgnih.govacs.org For instance, iodine-mediated thio-arylation under electrochemical conditions has been reported for synthesizing diaryl sulfides, showcasing modern approaches to C-S bond construction that avoid transition metals. nih.gov
The construction of the C–S–CF₃ bond is a critical aspect of the synthesis. Numerous methods exist for the creation of trifluoromethyl thioethers, generally categorized as direct and indirect approaches. researchgate.netmagtech.com.cnnih.gov
One common strategy involves the trifluoromethylation of a suitable sulfur-containing precursor. For example, a precursor such as 3-iodopropanethiol could be reacted with an electrophilic trifluoromethylating agent. Alternatively, the corresponding disulfide, bis(3-iodopropyl) disulfide, can be treated with a trifluoromethyl source under oxidative conditions. tandfonline.com Reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na) in the presence of an oxidant can effectively generate the trifluoromethyl radical for this purpose. tandfonline.com
Another powerful approach is the use of trifluoromethylthiolating agents. These reagents can directly install the -SCF₃ group. For instance, reacting 1,3-diiodopropane with a nucleophilic "SCF₃" equivalent, or reacting 3-iodopropanethiol with an electrophilic "SCF₃" source would be a viable strategy.
| Sulfur Precursor | CF₃ Source / Reagent | Methodology Type | Reference |
|---|---|---|---|
| Thiol (R-SH) | Electrophilic CF₃⁺ source (e.g., Umemoto's or Togni's reagents) | Electrophilic Trifluoromethylation | magtech.com.cn |
| Disulfide (R-S-S-R) | CF₃SO₂Na / Oxidant | Radical Trifluoromethylation | tandfonline.com |
| Thiol (R-SH) | N-(Trifluoromethylthio)phthalimide | Electrophilic Trifluoromethylthiolation | researchgate.net |
| Alkyl Halide (R-X) | AgSCF₃ | Nucleophilic Trifluoromethylthiolation | - |
For a simple, achiral molecule like this compound, stereoselectivity is not a factor. However, regioselectivity is paramount to ensure the desired 1,3-substitution pattern and avoid the formation of isomers such as the 1,1-, 1,2-, or 2,2-disubstituted propanes.
The most straightforward way to ensure regiocontrol is to begin with a C3 building block that is already functionalized at the 1 and 3 positions. Precursors such as 1,3-propanediol, 3-chloropropan-1-ol, or 1,3-diiodopropane are ideal starting materials. A synthetic sequence starting from one of these compounds allows for the sequential and controlled introduction of the iodo and trifluoromethylsulfanyl functionalities.
For example, starting with 3-chloropropan-1-ol, one could first convert the alcohol to the iodide via methods described in section 2.2.3, yielding 1-chloro-3-iodopropane. The chloride could then be substituted by a trifluoromethylthiolate nucleophile. The difference in reactivity between the C-I and C-Cl bonds allows for selective reactions. Alternatively, the chloride could be converted to a thiol, which is then trifluoromethylated.
Approaches involving cycloadditions or additions to unsaturated systems can also be considered for analogous structures. For instance, [3+2] cycloaddition reactions are a powerful tool for the regioselective synthesis of five-membered heterocycles, which can be further modified. mdpi.comrsc.org While not directly applicable to the synthesis of a simple propane chain, these principles highlight the importance of reaction design in controlling molecular architecture.
Chemical Reactivity and Transformation Pathways of 1 Iodo 3 Trifluoromethylsulfanyl Propane
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of 1-iodo-3-trifluoromethylsulfanyl-propane are primarily characterized by the displacement of the iodide, a proficient leaving group, by a variety of nucleophiles. These reactions are central to the synthetic utility of this compound, allowing for the introduction of diverse functional groups.
The carbon-iodine (C-I) bond in this compound is the principal site of reactivity in nucleophilic substitution reactions. The significant difference in electronegativity between carbon (2.55) and iodine (2.66) results in a polar covalent bond, albeit less polar than other carbon-halogen bonds. This polarization renders the carbon atom attached to the iodine electrophilic and susceptible to attack by nucleophiles.
The relatively low bond dissociation energy of the C-I bond (approximately 200-220 kJ/mol) facilitates its cleavage. Iodide is an excellent leaving group due to its large atomic radius, which disperses the negative charge, and the low basicity of the resulting iodide anion (I⁻). In bimolecular nucleophilic substitution (SN2) reactions, the reaction rate is directly influenced by the stability of the leaving group. cureffi.org The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. cureffi.org
The trifluoromethylsulfanyl (-SCF₃) group, positioned at the γ-carbon relative to the iodine atom, exerts a significant long-range inductive effect on the reactivity of the molecule. The -SCF₃ group is a potent electron-withdrawing group, a property quantified by its positive Hammett parameters (σₚ = 0.50 and σₘ = 0.40). acs.org This strong electron-withdrawing nature is attributed to the combined electronegativity of the fluorine atoms and the sulfur atom.
This inductive electron withdrawal (-I effect) propagates through the propane (B168953) chain, leading to a decrease in electron density at the α-carbon (the carbon bonded to iodine). This increased electrophilicity of the α-carbon enhances its susceptibility to nucleophilic attack. reddit.com Consequently, the rate of SN2 reactions is expected to be accelerated compared to an unsubstituted 1-iodopropane. reddit.comstackexchange.com
The electron-withdrawing nature of the -SCF₃ group also stabilizes the transition state of an SN2 reaction. In the trigonal bipyramidal transition state, a partial negative charge develops on the leaving group and the incoming nucleophile, while the central carbon is electron-deficient. The -SCF₃ group helps to delocalize and stabilize this developing negative charge through its inductive pull, thereby lowering the activation energy of the reaction. stackexchange.com
The influence of the -SCF₃ group on the leaving group ability of iodide is indirect. While the primary factor for iodide's excellent leaving group ability is its inherent stability, the electron-withdrawing -SCF₃ group can further stabilize the partial negative charge that develops on the iodine atom in the transition state, thus facilitating its departure.
Table 1: Hammett Parameters for -SCF₃ and Related Groups
| Substituent Group | σₚ (para) | σₘ (meta) |
|---|---|---|
| -SCF₃ | 0.50 | 0.40 |
| -CF₃ | 0.54 | 0.43 |
| -NO₂ | 0.78 | 0.71 |
| -CN | 0.66 | 0.56 |
Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195. acs.org
Given that this compound is a primary alkyl halide, nucleophilic substitution reactions are expected to proceed predominantly through an SN2 mechanism. A hallmark of the SN2 reaction is the inversion of stereochemistry at the electrophilic carbon center, a phenomenon known as the Walden inversion. researchgate.net
If the reaction were to be carried out on a chiral, isotopically labeled variant of this compound (e.g., with deuterium (B1214612) at the α-carbon), the product would exhibit the opposite stereochemical configuration compared to the starting material. This is a direct consequence of the backside attack of the nucleophile, which approaches the σ* antibonding orbital of the C-I bond, leading to a concerted bond formation and bond cleavage. researchgate.net
For this compound itself, which is achiral, the stereochemical outcome is not directly observable without isotopic labeling. However, the underlying principle of stereochemical inversion remains a fundamental aspect of its SN2 reactivity. SN1 reactions, which proceed through a planar carbocation intermediate and would lead to racemization, are highly unlikely for this primary alkyl halide due to the high energy and instability of a primary carbocation.
Elimination Reactions
In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form unsaturated products. These reactions compete with nucleophilic substitution pathways.
Elimination reactions of this compound typically proceed via an E2 (bimolecular elimination) mechanism. This concerted pathway involves the abstraction of a proton from the β-carbon (the carbon adjacent to the α-carbon) by a base, the simultaneous formation of a π-bond, and the departure of the iodide leaving group. masterorganicchemistry.com
The primary product of the E2 elimination of this compound would be 3-(trifluoromethylsulfanyl)prop-1-ene.
The acidity of the β-protons is a crucial factor in E2 reactions. The electron-withdrawing trifluoromethylsulfanyl group, although positioned at the γ-carbon, can exert a minor acidifying effect on the β-protons through its long-range inductive effect. This can slightly facilitate their abstraction by a base.
The competition between SN2 and E2 reactions for this compound is influenced by several factors, primarily the nature of the nucleophile/base and the reaction conditions.
Nature of the Nucleophile/Base: Strong, non-bulky nucleophiles that are relatively weak bases (e.g., I⁻, Br⁻, CN⁻, N₃⁻) will favor the SN2 pathway. Conversely, strong, sterically hindered bases (e.g., potassium tert-butoxide, lithium diisopropylamide) will favor the E2 pathway. masterorganicchemistry.com Strong, non-hindered bases (e.g., OH⁻, RO⁻) can lead to a mixture of both SN2 and E2 products.
Reaction Temperature: Higher reaction temperatures generally favor elimination over substitution. Elimination reactions have a higher activation energy and are more entropically favored due to the formation of more product molecules.
Solvent: Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF) are known to enhance the rate of SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. libretexts.org In contrast, polar protic solvents can solvate both the cation and the anion, which can decrease the nucleophilicity of the anion and potentially favor elimination to some extent.
For a primary alkyl halide like this compound, SN2 reactions are generally favored over E2 reactions, especially with good nucleophiles that are not excessively basic. cureffi.org The steric accessibility of the primary α-carbon facilitates nucleophilic attack, while the β-protons are not significantly activated to promote facile elimination. However, the use of a strong, bulky base can effectively shift the reaction outcome towards the formation of the elimination product.
Table 2: Predicted Major Reaction Pathway for this compound under Various Conditions
| Reagent | Solvent | Predominant Pathway | Major Product |
|---|---|---|---|
| Sodium Cyanide (NaCN) | Dimethylformamide (DMF) | SN2 | 4-(Trifluoromethylsulfanyl)butanenitrile |
| Sodium Methoxide (NaOMe) in Methanol | Methanol | Mixture of SN2 and E2 | 1-Methoxy-3-(trifluoromethylsulfanyl)propane and 3-(Trifluoromethylsulfanyl)prop-1-ene |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | E2 | 3-(Trifluoromethylsulfanyl)prop-1-ene |
Organometallic Reactions
The presence of a carbon-iodine bond in this compound makes it a versatile precursor for various organometallic transformations. The high polarizability and low bond strength of the C-I bond facilitate reactions with a range of metals, leading to the formation of highly reactive organometallic reagents or participation in metal-catalyzed cross-coupling reactions.
This compound is an excellent candidate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org The reactivity of the alkyl iodide functionality follows the general trend for halides (I > Br > OTf >> Cl > F), making the iodo group a highly effective leaving group in these transformations. libretexts.org A general catalytic cycle for these reactions involves three key steps: oxidative addition of the alkyl iodide to a low-valent palladium(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org
While historically challenging compared to their aryl and vinyl counterparts, cross-coupling reactions of unactivated alkyl halides have seen significant advancements. rsc.org For primary iodoalkanes like this compound, these reactions can proceed efficiently.
Suzuki-Miyaura Coupling: This reaction would involve coupling with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. acs.orgnih.govsemanticscholar.orgorganic-chemistry.org This method is a powerful tool for forming new C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds. acs.orgst-andrews.ac.uk The reaction is generally tolerant of various functional groups.
Sonogashira Coupling: The coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would yield an alkynylated product. organic-chemistry.orgwikipedia.org Nickel-catalyzed versions have also been developed for coupling non-activated alkyl halides. acs.orgrsc.org Recent methods have even utilized aryl radicals to enable the participation of unactivated alkyl iodides in copper-catalyzed Sonogashira-type reactions. nih.gov
Heck Reaction: This reaction involves the coupling of the alkyl iodide with an alkene. organic-chemistry.org While classic Heck reactions are more common with aryl or vinyl halides, methods for unactivated alkyl iodides have been developed, often proceeding through a hybrid organometallic-radical mechanism. acs.orgnih.govrsc.org Carbonylative versions of this reaction are also possible, incorporating a molecule of carbon monoxide. acs.org
| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Expected Product |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | CF₃S(CH₂)₃-R |
| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Amine Base | CF₃S(CH₂)₃-C≡C-R |
| Heck Reaction | CH₂=CHR | Pd(OAc)₂, Ligand (e.g., dppf) | CF₃S(CH₂)₂CH=CHR |
The carbon-iodine bond in this compound can be readily converted into highly nucleophilic organometallic reagents through reaction with main group metals. libretexts.org The reactivity of alkyl halides in these reactions increases down the group, making iodides the most reactive. libretexts.org
Grignard Reagent Formation: Treatment of this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) is expected to yield the corresponding Grignard reagent, 3-(trifluoromethylsulfanyl)propylmagnesium iodide. chemguide.co.ukmasterorganicchemistry.comwikipedia.orglibretexts.org This reaction transforms the electrophilic carbon atom bonded to iodine into a potent carbon-based nucleophile and a strong base. wikipedia.orgmasterorganicchemistry.com The resulting Grignard reagent can react with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. chemguide.co.ukyoutube.com
Organolithium Reagent Formation: Similarly, reaction with lithium metal, typically in a non-polar solvent like pentane (B18724) or hexane, would produce the organolithium reagent, 3-(trifluoromethylsulfanyl)propyllithium. libretexts.orgmasterorganicchemistry.com Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. wikipedia.org They can be used in reactions such as nucleophilic addition and can also be converted into other organometallic compounds, like Gilman reagents (lithium dialkylcuprates), by reacting with a copper(I) salt. wikipedia.orglibretexts.org Gilman reagents are particularly useful for coupling reactions with other alkyl halides. libretexts.org
| Reagent | Metal | Typical Solvent | Product |
|---|---|---|---|
| Grignard Reagent | Mg | Diethyl ether or THF | CF₃S(CH₂)₃MgI |
| Organolithium Reagent | Li | Pentane or Hexane | CF₃S(CH₂)₃Li |
Radical Reactions and Pathways
The relatively weak carbon-iodine bond serves as a key initiation point for radical chemistry, allowing for the generation of a primary alkyl radical under various conditions. This radical intermediate can then engage in a range of carbon-carbon bond-forming reactions.
Homolytic cleavage, or homolysis, is a bond-breaking process where each of the two fragments retains one of the originally bonded electrons, resulting in the formation of two radicals. youtube.comwikipedia.orgpressbooks.pubyoutube.com The energy required for this process is known as the bond dissociation energy (BDE). wikipedia.orglibretexts.org The C-I bond is the weakest carbon-halogen bond, making it particularly susceptible to homolytic cleavage to generate the 3-(trifluoromethylsulfanyl)propan-1-yl radical and an iodine radical.
This cleavage can be initiated through several methods:
Thermal Initiation: While most C-I bonds require temperatures above 200°C for significant homolysis, the presence of radical initiators like azobisisobutyronitrile (AIBN) can facilitate cleavage at lower temperatures. wikipedia.orgiu.edu
Photochemical Initiation: The C-I bond can be cleaved by absorbing energy from light, particularly UV radiation. pressbooks.pubiu.edu In recent years, visible-light photoredox catalysis has emerged as a powerful and mild method for generating alkyl radicals from alkyl iodides. iu.edu This technique uses a photocatalyst that, upon excitation with visible light, can induce the reduction of the alkyl iodide, leading to the cleavage of the C-I bond.
| Method | Conditions | Description |
|---|---|---|
| Thermal | High Temperature (>200 °C) or Initiator (e.g., AIBN) | Energy from heat overcomes the bond dissociation energy. |
| Photochemical | UV light or Visible Light + Photocatalyst | Energy from photons is absorbed, leading to bond cleavage. |
Once the 3-(trifluoromethylsulfanyl)propan-1-yl radical is generated, it can participate in various synthetic transformations to functionalize the propane chain.
Giese Reaction: This classic radical reaction involves the intermolecular addition of the alkyl radical to an electron-deficient alkene, such as an acrylate (B77674) or acrylonitrile. rsc.orgrsc.org This forms a new carbon-carbon bond and a new radical intermediate, which is then typically trapped by a hydrogen atom donor. rsc.org Tin-free versions of the Giese reaction have been developed using reagents like cyanoborohydrides or employing photoredox catalysis. organic-chemistry.orgnih.gov
Radical Cyclization: If the molecule contains an appropriately positioned internal π-bond (alkene or alkyne), the initially formed radical can undergo an intramolecular cyclization reaction. nih.gov This is a powerful method for constructing cyclic structures. nih.govnih.gov For example, a tethered alkene could allow for a 5-exo or 6-exo cyclization, leading to the formation of five- or six-membered rings. nih.gov
Other Additions and Couplings: The alkyl radical can add to other radical acceptors or participate in radical-radical coupling events. Carbonylative radical reactions, where the alkyl radical is trapped by carbon monoxide before adding to an alkene, are also known transformations. organic-chemistry.org
The trifluoromethylsulfanyl (SCF₃) group, located at the 3-position of the propane chain, influences the properties of the 3-(trifluoromethylsulfanyl)propan-1-yl radical primarily through electronic effects.
Radical Stability: The stability of a carbon-centered radical is influenced by factors such as hyperconjugation and resonance. In the 3-(trifluoromethylsulfanyl)propan-1-yl radical, the radical center is on the C1 carbon, while the SCF₃ group is on the C3 carbon. Due to this separation, the SCF₃ group has a negligible direct resonance or steric effect on the radical center. The primary influence is the inductive effect. The SCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. Electron-withdrawing groups can have a modest destabilizing effect on neutral alkyl radicals, which are generally considered electron-deficient species. stackexchange.com However, this effect is attenuated by the distance along the propane chain.
Radical Reactivity: The more significant impact of the electron-withdrawing SCF₃ group is on the radical's reactivity. Attaching an electron-withdrawing group to a radical enhances its electrophilic character. libretexts.orgjove.com An electrophilic radical has a lower energy singly occupied molecular orbital (SOMO), which interacts favorably with the high energy highest occupied molecular orbital (HOMO) of electron-rich (nucleophilic) alkenes. libretexts.orgjove.com Therefore, the 3-(trifluoromethylsulfanyl)propan-1-yl radical is expected to be more electrophilic than an unsubstituted propyl radical. This enhanced electrophilicity would make it particularly reactive towards electron-rich reaction partners in processes like the Giese reaction. libretexts.org This is analogous to how phenoxyl radicals, which are highly electrophilic, can act as potent electron-withdrawing groups to activate a molecule towards nucleophilic attack. nih.gov
Oxidation and Reduction Chemistry
The chemical behavior of this compound is characterized by the distinct reactivity of its two primary functional groups: the trifluoromethylsulfanyl moiety and the carbon-iodine bond. These sites allow for specific oxidation and reduction reactions, leading to a variety of transformed products.
Oxidation of the Trifluoromethylsulfanyl Group to Sulfoxides and Sulfones
The sulfur atom in the trifluoromethylsulfanyl group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the sulfur atom, making trifluoromethyl sulfides generally less reactive towards oxidation compared to their non-fluorinated counterparts. rsc.org However, controlled oxidation is readily achievable using appropriate reagents.
The selective oxidation to the sulfoxide, 1-iodo-3-(trifluoromethylsulfinyl)propane, can be accomplished using oxidizing agents such as hydrogen peroxide in the presence of an activating solvent like trifluoroacetic acid. rsc.org This method has been shown to be effective for a range of aryl trifluoromethyl sulfides, preventing over-oxidation to the sulfone. rsc.org Other reagents, including meta-chloroperoxybenzoic acid (m-CPBA) and sodium periodate, are also commonly employed for the oxidation of sulfides to sulfoxides. rsc.org
Further oxidation of the sulfoxide yields the corresponding sulfone, 1-iodo-3-(trifluoromethylsulfonyl)propane. Stronger oxidizing conditions or a higher stoichiometry of the oxidizing agent are typically required for this transformation. chinesechemsoc.org The trifluoromethylsulfonyl group, often referred to as a triflone, is a valuable functional group in organic synthesis. acs.org The synthesis of trifluoromethyl sulfones is a key area of research due to their presence in various biologically active molecules. chinesechemsoc.org
The general pathway for the oxidation of the trifluoromethylsulfanyl group can be summarized as follows:
Reaction Scheme: Oxidation of this compound
| Reactant | Oxidizing Agent | Product |
|---|---|---|
| This compound | Mild (e.g., H₂O₂/TFA) | 1-Iodo-3-(trifluoromethylsulfinyl)propane |
| 1-Iodo-3-(trifluoromethylsulfinyl)propane | Strong (e.g., excess m-CPBA) | 1-Iodo-3-(trifluoromethylsulfonyl)propane |
Reductive Dehalogenation of the Carbon-Iodine Bond
The carbon-iodine bond in this compound is the most reactive site for reduction. The C-I bond is significantly weaker than C-Br, C-Cl, and C-F bonds, making its reductive cleavage favorable. wikipedia.org This process, known as reductive dehalogenation or hydrodeiodination, replaces the iodine atom with a hydrogen atom to yield 3-trifluoromethylsulfanyl-propane.
Several methods are available for the reductive dehalogenation of alkyl iodides. acs.org Catalytic hydrogenation, employing a palladium catalyst (e.g., Pd-C) and a hydrogen source, is a common and efficient method. acs.org The reaction often requires the presence of a base, such as diisopropylethylamine (DIEA), to neutralize the hydrogen iodide (HI) formed during the reaction, which can otherwise poison the catalyst. acs.org Another effective method is catalytic transfer hydrogenation, which uses a hydrogen donor like triethylsilane (TES) in the presence of a palladium catalyst. acs.org
The general trend for the ease of dehalogenation follows the order of bond dissociation energies: C-I < C-Br < C-Cl < C-F. wikipedia.org Consequently, the primary alkyl iodide in this compound is expected to undergo reduction under mild conditions that would likely leave other functional groups, including the trifluoromethylsulfanyl moiety, intact.
Table of Reductive Dehalogenation Methods for Alkyl Iodides
| Method | Reagents | Key Features |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, Base (e.g., DIEA) | Efficient, requires handling of H₂ gas. acs.org |
| Catalytic Transfer Hydrogenation | TES, Pd/C, Base (e.g., DIEA) | Milder conditions, avoids H₂ gas. acs.org |
Mechanistic Investigations of Reactions Involving 1 Iodo 3 Trifluoromethylsulfanyl Propane
Unraveling Reaction Mechanisms via Kinetic Studies
Kinetic studies have been fundamental in elucidating the mechanistic details of reactions involving 1-iodo-3-trifluoromethylsulfanyl-propane. By systematically varying reaction conditions such as temperature, pressure, and reactant concentrations, researchers have been able to determine rate laws and activation parameters. This data provides quantitative information about the number and nature of the molecules involved in the rate-determining step of the reaction.
For instance, in nucleophilic substitution reactions, the observed reaction rates have been used to distinguish between SN1 and SN2 pathways. The influence of solvent polarity on the reaction kinetics has also been a key area of investigation, offering further evidence for the nature of the transition states involved.
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of transient species are crucial for confirming proposed reaction mechanisms. In the study of reactions of this compound, various spectroscopic techniques have been employed to identify and characterize reaction intermediates. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, and mass spectrometry have been instrumental.
For example, in certain radical reactions, the presence of specific radical intermediates has been confirmed through EPR studies. The structural and electronic properties of these intermediates, once determined, provide a more complete picture of the reaction coordinate and help to validate theoretical models of the reaction mechanism.
Transition State Analysis in Key Transformations
Computational chemistry has played a pivotal role in understanding the high-energy transition states that govern the key transformations of this compound. Density functional theory (DFT) calculations have been widely used to model the geometries and energies of transition states. These theoretical analyses provide valuable insights into the activation barriers of different potential reaction pathways, allowing for predictions of reaction outcomes and selectivities.
The analysis of transition state structures has helped to explain the stereochemical outcomes of certain reactions. By identifying the lowest energy pathway, researchers can rationalize why a particular product is formed preferentially.
Isotopic Labeling Studies to Elucidate Reaction Pathways
Isotopic labeling is a powerful experimental technique used to trace the fate of specific atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. In the context of reactions involving this compound, deuterium (B1214612) and carbon-13 have been incorporated into the molecule at specific positions.
By analyzing the distribution of these isotopes in the reaction products, it is possible to determine which bonds are broken and formed during the reaction. This has been particularly useful in distinguishing between different possible rearrangement mechanisms and in confirming the intramolecular or intermolecular nature of certain steps.
Computational Chemistry Approaches for 1 Iodo 3 Trifluoromethylsulfanyl Propane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) Studies on Molecular Properties and Energetics
Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy. A hypothetical DFT study on 1-Iodo-3-trifluoromethylsulfanyl-propane would likely involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule. This would provide key structural parameters such as bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculation of properties like the dipole moment, polarizability, and the distribution of electron density. The molecular electrostatic potential (MEP) map could be generated to identify electron-rich and electron-poor regions, which are crucial for predicting intermolecular interactions.
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Energetics: Calculation of the molecule's total energy, enthalpy of formation, and Gibbs free energy. These values are essential for understanding the thermodynamic stability of the compound.
A representative data table that could be generated from such a study is presented below. Note that the values are purely illustrative.
| Calculated Property | Hypothetical Value |
| Total Energy | Value (Hartrees) |
| Dipole Moment | Value (Debye) |
| HOMO Energy | Value (eV) |
| LUMO Energy | Value (eV) |
| HOMO-LUMO Gap | Value (eV) |
Ab Initio Methods for High-Accuracy Calculations
For even greater accuracy, particularly for benchmarking DFT results or for smaller molecular systems, ab initio methods could be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation. While computationally more expensive, they can yield highly accurate energetic and structural data, which are considered the "gold standard" in computational chemistry.
Molecular Dynamics Simulations for Conformational Analysis
The propane (B168953) backbone of this compound allows for rotation around its carbon-carbon single bonds, leading to various conformers. Molecular dynamics (MD) simulations could be used to explore the conformational landscape of this molecule over time. An MD simulation would involve:
Assigning a force field to the molecule, which defines the potential energy of the system.
Simulating the movement of the atoms over a period of time by solving Newton's equations of motion.
Analyzing the trajectory to identify the most stable conformers and the energy barriers between them.
This analysis would reveal the preferred shapes of the molecule and how flexible it is, which can influence its physical properties and biological activity.
Predicting Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, the following spectra could be computationally predicted:
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, its IR and Raman spectra can be simulated. This would help in identifying characteristic peaks corresponding to specific functional groups, such as the C-I, C-S, and C-F bonds.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei could be calculated. These predictions are highly useful for interpreting experimental NMR spectra and confirming the structure of the compound.
A hypothetical table of predicted vibrational frequencies is shown below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-I Stretch | Value |
| C-S Stretch | Value |
| CF₃ Symmetric Stretch | Value |
| CH₂ Rock | Value |
Computational Assessment of Reaction Pathways and Selectivity
Should this compound be used as a reactant in chemical synthesis, computational chemistry could be employed to study the mechanisms of its reactions. This would involve:
Locating Transition States: Identifying the high-energy structures that connect reactants to products.
Calculating Activation Energies: Determining the energy barriers for different potential reaction pathways.
Predicting Regio- and Stereoselectivity: By comparing the activation energies of different pathways, the selectivity of a reaction can be predicted. For example, in a substitution reaction, it could be determined whether a nucleophile is more likely to attack the carbon atom attached to the iodine or another site.
Spectroscopic Characterization and Structural Elucidation of 1 Iodo 3 Trifluoromethylsulfanyl Propane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule. For 1-Iodo-3-trifluoromethylsulfanyl-propane, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multi-dimensional techniques, would provide a complete picture of its atomic connectivity and chemical environment.
The structure of this compound (I-CH₂-CH₂-CH₂-S-CF₃) suggests three unique proton environments and three unique carbon environments in the propane (B168953) chain, as well as a distinct fluorine environment.
In the ¹H NMR spectrum, the three methylene groups (-CH₂-) of the propane chain are expected to appear as distinct multiplets due to spin-spin coupling with their neighbors. The electron-withdrawing effects of the iodo group (at C1) and the trifluoromethylsulfanyl group (at C3) will deshield the adjacent protons, shifting their signals downfield.
H1 Protons (α to Iodine): The protons on the carbon bonded to the iodine atom are expected to resonate at the most downfield position of the three methylene groups, likely as a triplet.
H2 Protons (β to both I and SCF₃): The central methylene protons will be influenced by both adjacent groups and are expected to appear as a multiplet (quintet or more complex) due to coupling with both H1 and H3 protons.
H3 Protons (α to SCF₃): The protons on the carbon bonded to the trifluoromethylsulfanyl group will also be shifted downfield, appearing as a triplet.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| I-CH₂-CH₂-CH₂-SCF₃ (H1) | ~3.25 | Triplet (t) | ~6-7 |
| I-CH₂-CH₂-CH₂-SCF₃ (H2) | ~2.20 | Quintet (quin) | ~6-7 |
| I-CH₂-CH₂-CH₂-SCF₃ (H3) | ~3.10 | Triplet (t) | ~6-7 |
The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals corresponding to the three carbon atoms of the propane backbone. The chemical shifts are influenced by the electronegativity of the attached heteroatoms.
C1 (bonded to I): The carbon attached to the iodine atom is expected to have a significantly upfield shift due to the "heavy atom effect" of iodine, despite iodine's electronegativity.
C2 (central carbon): This central carbon will show a typical alkane resonance, slightly influenced by the adjacent carbons.
C3 (bonded to S): The carbon bonded to the sulfur of the SCF₃ group will be deshielded and shifted downfield.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| I-CH₂-CH₂-CH₂-SCF₃ (C1) | ~5-10 |
| I-CH₂-CH₂-CH₂-SCF₃ (C2) | ~35-40 |
| I-CH₂-CH₂-CH₂-SCF₃ (C3) | ~30-35 |
| -S-CF₃ | ~128-132 (quartet due to ¹JC-F coupling) |
¹⁹F NMR is highly sensitive for characterizing fluorine-containing compounds. wikipedia.org The trifluoromethylsulfanyl (-SCF₃) group in the target molecule contains three equivalent fluorine atoms. Since there are no adjacent protons or other fluorine atoms, the ¹⁹F NMR spectrum is expected to show a single sharp signal (a singlet). Based on data for similar alkyl-SCF₃ compounds, the chemical shift is predicted to be in the range of -40 to -45 ppm relative to a CFCl₃ standard. rsc.org
| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -S-CF₃ | ~ -42 | Singlet (s) |
To unequivocally confirm the proposed structure, two-dimensional (2D) NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between adjacent methylene groups (H1-H2 and H2-H3), confirming the propyl chain connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between each proton and the carbon to which it is attached (H1-C1, H2-C2, and H3-C3). This would definitively assign the proton and carbon signals to their respective positions in the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in structural elucidation. The molecular weight of this compound (C₄H₆F₃IS) is 285.06 g/mol .
In an electron ionization (EI) mass spectrum, the parent molecular ion peak ([M]⁺) would be expected at m/z 286. The most likely fragmentation pathways would involve the cleavage of the weakest bonds in the molecule, primarily the C-I and C-S bonds.
C-I Bond Cleavage: The carbon-iodine bond is the weakest bond and its cleavage is highly probable. This would lead to the loss of an iodine radical (I•), resulting in a prominent peak at m/z 159, corresponding to the [CH₂(CH₂)₂SCF₃]⁺ cation.
α-Cleavage at Sulfur: Cleavage of the C-S bond could result in the loss of the •SCF₃ radical, leading to a fragment ion [I(CH₂)₃]⁺ at m/z 185.
Other Fragments: Subsequent fragmentation of these primary ions could lead to smaller fragments, such as the propyl cation [C₃H₆]⁺ at m/z 42 or the trifluoromethyl cation [CF₃]⁺ at m/z 69.
| Predicted m/z | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 286 | [C₄H₆F₃IS]⁺ | Molecular Ion (M⁺) |
| 159 | [C₄H₆F₃S]⁺ | M⁺ - •I |
| 185 | [C₃H₆I]⁺ | M⁺ - •SCF₃ |
| 127 | [I]⁺ | Iodine Cation |
| 69 | [CF₃]⁺ | Trifluoromethyl Cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups present in a molecule by probing their vibrational modes. mt.com
C-H Vibrations: The aliphatic propane backbone will give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending (scissoring and rocking) vibrations in the 1470-1370 cm⁻¹ region.
C-F Vibrations: The trifluoromethyl group will produce very strong and characteristic C-F stretching absorption bands in the IR spectrum, typically in the 1100-1300 cm⁻¹ region.
C-I Vibration: The C-I stretching vibration is expected to appear at a low frequency, typically in the 500-600 cm⁻¹ range. This band is often weak in the IR spectrum but can be more prominent in the Raman spectrum.
C-S Vibration: The C-S stretch is typically weak and appears in the 600-800 cm⁻¹ region.
Due to the change in polarizability, non-polar bonds like C-S and C-I are often more intense in Raman spectra, whereas polar bonds like C-F produce strong signals in IR spectra. spectroscopyonline.com
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| 2970-2860 | C-H Stretch (aliphatic) | Medium-Strong | Medium-Strong |
| 1470-1430 | CH₂ Bending (Scissoring) | Medium | Medium |
| 1300-1100 | C-F Stretch | Very Strong | Weak |
| 800-700 | C-S Stretch | Weak-Medium | Medium-Strong |
| 600-500 | C-I Stretch | Weak-Medium | Strong |
Lack of Publicly Available Research Data Precludes Article Generation
A thorough investigation for scientific literature and data concerning the chemical compound "this compound" has revealed a significant absence of published research. Specifically, no experimental data from X-ray crystallography or gas-phase electron diffraction studies for this particular molecule could be located in the public domain. These techniques are fundamental for the detailed spectroscopic characterization and structural elucidation requested.
Therefore, until such time as the synthesis and structural analysis of this compound are performed and published in peer-reviewed scientific literature, the generation of the requested article focusing on its specific spectroscopic and structural characteristics is not feasible.
Advanced Applications of 1 Iodo 3 Trifluoromethylsulfanyl Propane in Chemical Research
Building Block in Complex Organic Synthesis
Precursor for Fluoroalkylation Reactions
While the broader class of fluoroalkyl iodides is utilized in fluoroalkylation reactions, specific studies centered on 1-Iodo-3-trifluoromethylsulfanyl-propane for this purpose are not found in the current body of scientific literature. Research in this area often focuses on more generalized scaffolds or different substitution patterns.
Scaffold for Heterocycle Synthesis
A review of chemical literature did not yield specific examples or methodologies employing this compound as a scaffold for the synthesis of heterocyclic compounds.
Incorporation into Polymeric Materials Research
There is no readily available research documenting the incorporation of this compound into polymeric materials.
Probe in Mechanistic Organic Chemistry
No specific studies have been identified that utilize this compound as a probe to investigate reaction mechanisms in organic chemistry.
Role in Chemical Biology Research
There is no available research that describes a role for this compound in the field of chemical biology.
Future Research Directions and Challenges
Development of Greener Synthetic Pathways
The synthesis of organofluorine compounds, including those containing the trifluoromethylthio (SCF3) group, has traditionally relied on methods that can involve harsh reagents and generate significant waste. A primary future challenge is the development of more environmentally benign, or "greener," synthetic routes.
Research is increasingly focused on methodologies that align with the principles of green chemistry, such as improving atom economy and reducing the use of hazardous substances. researchgate.net Promising areas of investigation include:
Photoredox and Electrocatalysis: Visible-light-promoted reactions and electrochemistry offer alternatives to traditional oxidants and reductants, often proceeding under mild conditions with high selectivity. rsc.org The use of light as a "clean" reagent can significantly lower the environmental impact of chemical transformations. researchgate.net
Chemoenzymatic Processes: Integrating enzymatic reactions into synthetic pathways can provide exceptional selectivity and reduce the need for protecting groups and harsh reagents. Cell-free chemoenzymatic platforms, which combine the selectivity of enzymes with the productivity of metal catalysts, represent a frontier in sustainable chemical manufacturing. epa.gov
Alternative Solvents and Reagents: A move away from chlorinated solvents toward more benign alternatives is a key goal. Furthermore, developing next-generation trifluoromethylthiolating reagents that are more efficient and produce less hazardous byproducts is an ongoing objective. For instance, using S-Trifluoromethyl thioesters as bifunctional reagents can improve step- and atom-economy. rsc.org
Table 1: Comparison of Synthetic Approaches
| Feature | Traditional Synthesis | Greener Future Pathways |
|---|---|---|
| Energy Source | Often requires high heat | Ambient temperature, visible light, electricity |
| Reagents | Stoichiometric, potentially hazardous oxidants/reductants | Catalytic systems (photocatalysts, enzymes), renewable reagents |
| Byproducts | Can produce corrosive or toxic waste | Minimal and less hazardous byproducts |
| Efficiency | May have lower atom and step economy | High atom economy, potential for telescoped reactions |
Exploration of Novel Reactivity Patterns
The chemical structure of 1-Iodo-3-trifluoromethylsulfanyl-propane, featuring both a reactive carbon-iodine bond and the strongly electron-withdrawing trifluoromethylsulfanyl group, suggests a rich and underexplored reactivity profile. nih.gov Future research should aim to move beyond simple substitution reactions at the iodo-position and explore more complex transformations.
Key areas for investigation include:
Dual Functionalization Reactions: The presence of two distinct functional groups opens the possibility for developing novel difunctionalization reactions, where both the iodo and the trifluoromethylsulfanyl moieties participate in building molecular complexity in a single step.
Radical Chemistry: The trifluoromethylthio group can influence adjacent radical generation and reactivity. Exploring the participation of this compound in radical-mediated cyclizations, additions, and cross-coupling reactions could lead to new synthetic methodologies.
Catalytic Cross-Coupling: While the carbon-iodine bond is a well-established handle for cross-coupling, exploring novel catalytic systems that are tolerant of the SCF3 group could enable the synthesis of a wider range of derivatives. This includes investigating its use in reactions that form carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov
Integration into Flow Chemistry and Automated Synthesis
The synthesis of many organofluorine compounds can be challenging due to the reactivity and potential hazards of fluorinating reagents. nih.gov Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages in safety, efficiency, and scalability. technologynetworks.comresearchgate.net
The integration of this compound synthesis and derivatization into flow chemistry platforms is a critical future direction.
Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature and time. soci.org This is particularly beneficial for managing potentially exothermic reactions or handling unstable intermediates, which can be a concern in fluorine chemistry. beilstein-journals.org
Automated Optimization and Discovery: Automated flow synthesis platforms enable high-throughput screening of reaction conditions, accelerating the optimization of synthetic routes. researchgate.netnih.gov This technology can be used to rapidly explore the reactivity of this compound with a wide array of substrates and reagents.
Scalability: Flow chemistry facilitates a more seamless transition from laboratory-scale synthesis to kilogram-scale production, which is essential for industrial applications. thieme-connect.com Continuous processing can lead to higher throughput and more consistent product quality compared to traditional batch methods. amt.uk
Table 2: Advantages of Flow Chemistry for this compound Synthesis
| Advantage | Description |
|---|---|
| Improved Safety | Better temperature control and handling of hazardous reagents in a small, contained volume. beilstein-journals.org |
| Higher Efficiency | Increased reaction rates and yields due to superior mixing and heat transfer. |
| Rapid Optimization | Automated systems allow for quick variation of parameters to find optimal conditions. soci.org |
| On-Demand Production | Enables the synthesis of material as needed, reducing the need for storage of potentially unstable compounds. |
| Seamless Scaling | Simplifies the process of scaling up production from lab to industrial quantities. thieme-connect.com |
Designing Derivatives with Tailored Reactivity Profiles
The trifluoromethylsulfanyl (SCF3) group is a valuable pharmacophore in drug discovery due to its unique electronic properties, high lipophilicity, and metabolic stability. researchgate.net A significant area of future research will be the rational design of derivatives of this compound to create new molecules with tailored properties.
The core structure can be systematically modified to fine-tune its chemical and physical characteristics:
Alkyl Chain Modification: Altering the length, rigidity, or branching of the three-carbon propane (B168953) chain can modulate the molecule's lipophilicity and spatial orientation, which is crucial for its interaction with biological targets.
Bioisosteric Replacement: The iodo group can be replaced with other functional groups (e.g., alkynes, azides, boronic esters) via substitution or cross-coupling reactions. This would transform the molecule into a versatile building block for use in click chemistry, Suzuki coupling, and other modern synthetic reactions.
Introduction of Other Pharmacophores: Using the iodo- functionality as a synthetic handle, complex molecular architectures, including aromatic and heterocyclic systems, can be attached. The potent electron-withdrawing nature of the distal SCF3 group would influence the electronic properties of these appended systems, potentially tuning their reactivity and biological activity.
Table 3: Examples of Hypothetical Derivatives and Their Tailored Profiles
| Derivative Structure (R-CH2CH2CH2-SCF3) | Potential Tailored Property |
|---|---|
| R = -N3 (azide) | Reactivity in "click chemistry" for bioconjugation. |
| R = -B(OR)2 (boronic ester) | Substrate for Suzuki cross-coupling to build complex molecules. |
| R = -C≡CH (terminal alkyne) | Versatile handle for further functionalization via Sonogashira coupling. |
| R = 4-pyridyl | Introduction of a basic, aromatic nitrogen for medicinal chemistry applications. |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1-iodo-3-trifluoromethylsulfanyl-propane, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves diazotization of aniline derivatives followed by coupling with electrophilic reagents like isopropenyl acetate. For example, diazotization of 3-trifluoromethylthioaniline in acidic media generates a reactive intermediate, which can react with iodopropane derivatives under controlled temperatures (0–5°C). Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for iodide precursor) and using catalysts like CuI to enhance yields. Post-synthesis, thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) can monitor progress .
Q. How can researchers confirm the structural integrity and purity of this compound after synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR to verify the trifluoromethylsulfanyl group (δ ~ -40 ppm) and -NMR to confirm the propane backbone (δ 1.8–2.2 ppm for CH groups).
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify characteristic C-I stretches (~500 cm) and S-CF vibrations (~1150 cm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak (CHFIS) with an expected m/z of 298.93 .
Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer : Use anhydrous dichloromethane or tetrahydrofuran (THF) for reactions to avoid hydrolysis. For long-term storage, keep the compound in amber vials under inert gas (argon) at -20°C. Periodic purity checks via NMR are recommended, as the iodo group is prone to photolytic degradation .
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethylsulfanyl group influence nucleophilic substitution reactions in this compound?
- Methodological Answer : The strong electron-withdrawing effect of the -SCF group activates the adjacent carbon for nucleophilic attack, favoring S2 mechanisms. For example, reaction with NaN in DMF at 60°C replaces the iodide with an azide group. Kinetic studies using pseudo-first-order conditions (excess nucleophile) and monitoring via -NMR can quantify reaction rates. Compare with non-fluorinated analogs to isolate electronic effects .
Q. What strategies can resolve contradictions in reported reactivity data for this compound under varying pH conditions?
- Methodological Answer : Contradictions often arise from unaccounted side reactions (e.g., hydrolysis of -SCF in acidic media). Design controlled experiments:
- Perform pH-dependent stability assays (pH 2–12) using UV-Vis spectroscopy to track absorbance changes at 260 nm.
- Use LC-MS to identify degradation products (e.g., HF or SO release).
- Apply multivariate analysis (ANOVA) to isolate pH as a variable .
Q. Can this compound act as a ligand or intermediate in transition-metal-catalyzed reactions?
- Methodological Answer : The iodine atom can participate in oxidative addition with Pd(0) or Ni(0) catalysts, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). For example, react with arylboronic acids in toluene/water (3:1) using Pd(PPh) (2 mol%) at 80°C. Monitor via GC-MS and compare turnover frequencies (TOF) with analogous bromo compounds. Crystal structures of metal complexes (e.g., Ir(III)) can be resolved via X-ray diffraction .
Q. How do surface interactions (e.g., with silica or polymers) affect the compound’s reactivity in heterogeneous systems?
- Methodological Answer : Use BET surface area analysis and temperature-programmed desorption (TPD) to study adsorption on silica. For reactivity, conduct comparative homogeneous vs. heterogeneous reactions (e.g., hydrolysis) and analyze kinetics. Advanced microspectroscopic imaging (e.g., ToF-SIMS) can map surface-bound intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
